Agaricoglyceride A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

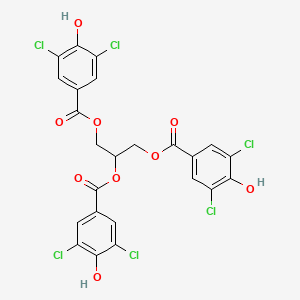

Agaricoglyceride A, also known as this compound, is a useful research compound. Its molecular formula is C24H14Cl6O9 and its molecular weight is 659.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Introduction to Agaricoglyceride A

This compound is a bioactive compound primarily derived from certain mushrooms, notably from the species Grifola frondosa (also known as maitake) and Ganoderma lucidum (reishi). This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic treatments. Research has demonstrated its multifaceted biological activities, making it a subject of interest in both pharmacological and nutraceutical domains.

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects. Studies have shown that it can reduce levels of pro-inflammatory mediators in macrophages, such as nitric oxide and cytokines, thereby potentially alleviating conditions associated with chronic inflammation. For example:

- Study on Grifola frondosa : Agaricoglycerides isolated from this mushroom were found to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, indicating their potential use in treating inflammatory diseases .

- Mechanism of Action : The compound's anti-inflammatory activity is mediated through the PKCδ/Nrf2/ARE signaling pathway, which upregulates heme oxygenase-1, a protein known for its cytoprotective effects .

Antinociceptive Activity

Research has highlighted the antinociceptive properties of agaricoglycerides extracted from Ganoderma lucidum. These compounds have been shown to reduce pain responses in various models, suggesting their potential application in pain management therapies:

- Study Findings : In animal models, agaricoglycerides demonstrated significant reductions in pain behavior, indicating their efficacy as analgesics .

Hepatoprotective Effects

This compound has also been investigated for its hepatoprotective properties:

- Liver Injury Models : In studies involving hepatic ischemia/reperfusion injury, agaricoglycerides were shown to mitigate liver damage by modulating oxidative stress markers and inflammatory responses .

Potential Antiviral Properties

While direct antiviral effects of this compound are less documented, some related compounds have shown promise:

- Related Research : Other agaricoglycerides have been noted for their antiviral activities against specific viral infections, suggesting that further research into this compound could yield similar findings .

Table 1: Summary of Biological Activities of this compound

Table 2: Mechanisms of Action

| Mechanism | Description | Reference |

|---|---|---|

| PKCδ/Nrf2/ARE Signaling | Upregulates heme oxygenase-1 for cytoprotection | |

| Modulation of Oxidative Stress | Reduces markers of oxidative stress in liver injury |

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory study, agaricoglycerides from Grifola frondosa were administered to RAW 264.7 macrophages activated by LPS. The results indicated a significant reduction in nitric oxide production compared to control groups, underscoring the compound's potential in managing inflammatory conditions.

Case Study 2: Pain Management

A study conducted on mice evaluated the antinociceptive effects of agaricoglycerides from Ganoderma lucidum. The treated group exhibited a marked decrease in pain sensitivity compared to untreated controls, suggesting that these compounds could be developed into effective pain relief medications.

Propiedades

Fórmula molecular |

C24H14Cl6O9 |

|---|---|

Peso molecular |

659.1 g/mol |

Nombre IUPAC |

2,3-bis[(3,5-dichloro-4-hydroxybenzoyl)oxy]propyl 3,5-dichloro-4-hydroxybenzoate |

InChI |

InChI=1S/C24H14Cl6O9/c25-13-1-9(2-14(26)19(13)31)22(34)37-7-12(39-24(36)11-5-17(29)21(33)18(30)6-11)8-38-23(35)10-3-15(27)20(32)16(28)4-10/h1-6,12,31-33H,7-8H2 |

Clave InChI |

ADDYJLAUBDTGTP-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)OCC(COC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)OC(=O)C3=CC(=C(C(=C3)Cl)O)Cl |

Sinónimos |

agaricoglyceride A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.